3-(4-Fluorophenyl)propanenitrile
Overview
Description
3-(4-Fluorophenyl)propanenitrile: is an organic compound with the molecular formula C9H8FN and a molecular weight of 149.16 g/mol . It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanenitrile group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-(4-Fluorophenyl)propanenitrile involves the reaction of 4-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) . The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods:
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the production of high-quality material .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like LiAlH4 or DIBAL-H in anhydrous solvents such as ether or tetrahydrofuran (THF) .
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Scientific Research Applications
Chemistry:
3-(4-Fluorophenyl)propanenitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can be used to investigate enzyme interactions and receptor binding .
Medicine:
While not directly used as a drug, this compound is a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit various biological activities, including anti-inflammatory and anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)propanenitrile is primarily related to its chemical reactivity. The nitrile group can undergo various transformations, leading to the formation of biologically active compounds. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)propanenitrile
- 3-(4-Bromophenyl)propanenitrile
- 3-(4-Methylphenyl)propanenitrile
- 3-(4-Methoxyphenyl)propanenitrile
Comparison:
3-(4-Fluorophenyl)propanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and binding interactions. Compared to its chloro, bromo, methyl, and methoxy analogs, the fluorinated compound may exhibit different biological activities and chemical reactivity .
Properties
IUPAC Name |
3-(4-fluorophenyl)propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOXJUSCSYEDJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307121 | |
Record name | 4-Fluorobenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-86-4 | |
Record name | 4-Fluorobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25468-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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